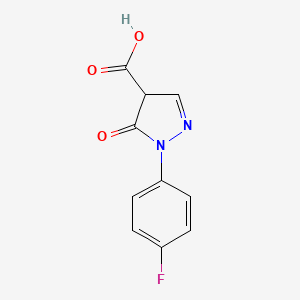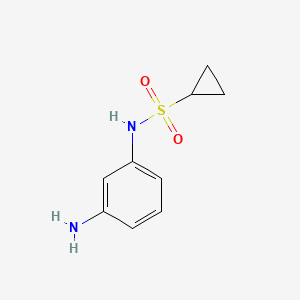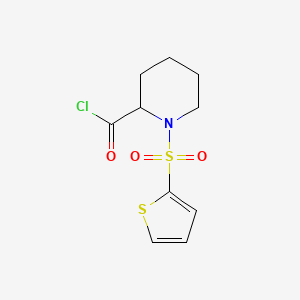
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride
Overview
Description
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, also known as NFMG, is an important chemical compound used in various scientific research applications. It is a derivative of glycine, an amino acid, and is used in the synthesis of various compounds. NFMG has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. The purpose of
Scientific Research Applications
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. It has been used as a substrate for the synthesis of various compounds, such as peptides, nucleotides, and other molecules. It has also been used as a building block in the synthesis of drugs and other therapeutic agents. In addition, this compound has been studied for its potential applications in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is not fully understood. However, it is believed that the compound may interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. Additionally, this compound has been shown to bind to certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, it has been shown to interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of certain proteins, such as the enzyme pepsin, which is involved in the digestion of proteins.
Advantages and Limitations for Lab Experiments
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a wide range of temperatures and pH levels. Additionally, this compound is relatively non-toxic and can be stored for long periods of time without degradation. However, this compound also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, this compound is not soluble in water, so it must be dissolved in a suitable solvent before use.
Future Directions
The potential applications of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride are vast, and there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the development of biosensors and diagnostic tools. Additionally, research could be done to explore the potential of this compound as a therapeutic agent. Finally, research could be done to explore the potential of this compound as a building block for the synthesis of other compounds.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXCBLIUYLQIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)




![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)
![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)
![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)
![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)
![7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1389522.png)